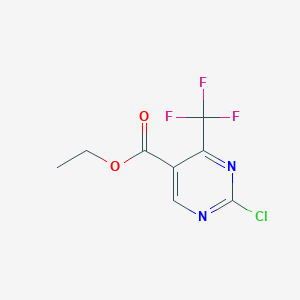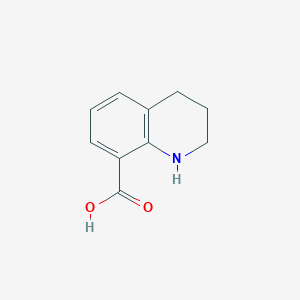
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid
Overview
Description
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Overview
1,2,3,4-Tetrahydroquinoline derivatives have garnered significant attention in scientific research due to their broad spectrum of biological and therapeutic activities. This exploration highlights the applications of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid and its derivatives across various scientific domains, excluding information related to drug use, dosage, and side effects.
Therapeutic Applications
1,2,3,4-Tetrahydroisoquinoline derivatives have been studied extensively for their potential therapeutic applications. These compounds are recognized for their neuroprotective properties, acting as endogenous Parkinsonism-preventing agents in mammals. Their anticancer activities have been exemplified by the FDA approval of trabectedin for treating soft tissue sarcomas, indicating the significance of these derivatives in cancer drug discovery. Furthermore, these derivatives have shown promise in treating infectious diseases like malaria, tuberculosis, and HIV, as well as in managing metabolic and central nervous system disorders (Singh & Shah, 2017).
Chemical and Pharmacological Insights
The structural modifications of 8-hydroxyquinoline, a closely related compound, have been extensively researched to develop potent drug molecules for treating various life-threatening diseases, including cancer and neurodegenerative disorders. The metal chelation properties of these derivatives make them viable candidates for drug development, underscoring the versatility of the tetrahydroquinoline scaffold in medicinal chemistry (Gupta, Luxami, & Paul, 2021).
Analytical and Spectroscopic Applications
In the field of analytical chemistry, 1,2,3,4-tetrahydroquinoline derivatives have been employed as probes for studying peptide dynamics and structure. For instance, the paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), with its rigid cyclic structure, has been instrumental in analyzing peptide secondary structures and interactions with biological membranes. This highlights the utility of tetrahydroquinoline derivatives in providing molecular insights into peptide behavior and membrane interactions (Schreier et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid is a derivative of tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq derivatives are known to interact with their targets, leading to changes that result in their biological activity .
Biochemical Pathways
Thiq derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission. The interaction with these enzymes can lead to inhibition, affecting the breakdown of neurotransmitters like acetylcholine. Additionally, this compound has been shown to interact with carbonic anhydrase isoenzymes I and II, which are involved in maintaining acid-base balance in tissues .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to affect cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For instance, it can inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine and enhanced cholinergic signaling. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the expression of genes involved in cellular metabolism and other critical functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to their inhibition. This inhibition prevents the breakdown of acetylcholine, resulting in increased neurotransmitter levels and prolonged cholinergic signaling. Furthermore, this compound can interact with carbonic anhydrase isoenzymes, affecting their catalytic activity and influencing acid-base balance in tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated potential effects on cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cholinergic signaling by inhibiting acetylcholinesterase, leading to improved cognitive function and memory. At high doses, this compound can exhibit toxic effects, including neurotoxicity and adverse effects on other organ systems. Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while toxic effects become prominent at higher doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can affect metabolic flux by modulating the activity of key enzymes involved in neurotransmitter synthesis and degradation. For example, its interaction with acetylcholinesterase and butyrylcholinesterase can influence the levels of acetylcholine, thereby affecting cholinergic metabolism. Additionally, this compound can impact the levels of metabolites involved in acid-base balance through its interaction with carbonic anhydrase isoenzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its entry into cells. Once inside the cells, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall activity and function, with higher concentrations observed in tissues with abundant cholinergic activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the synaptic cleft in neurons, where it can interact with acetylcholinesterase and modulate neurotransmitter levels. Additionally, its localization within mitochondria or other organelles can affect cellular metabolism and energy production .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTGFWDGFXPMCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C(=O)O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382931 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34849-19-9 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1304073.png)


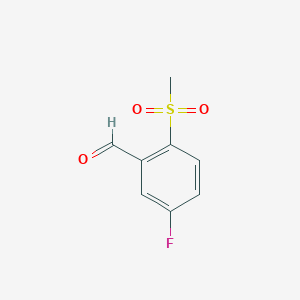
![4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride](/img/structure/B1304078.png)
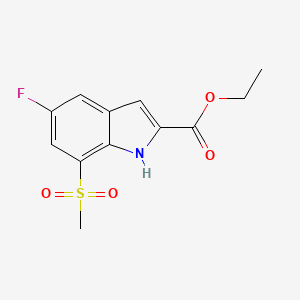
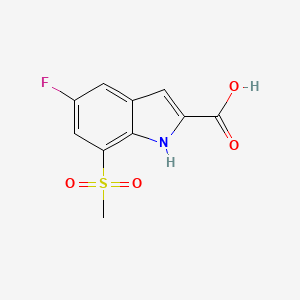
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine](/img/structure/B1304081.png)
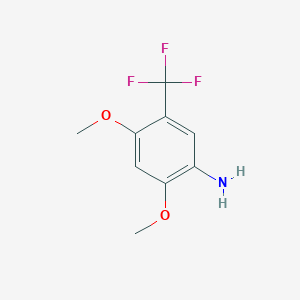
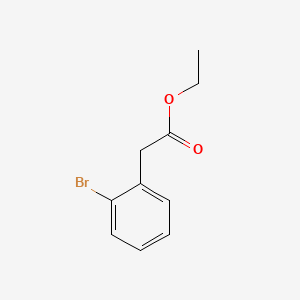
![N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B1304092.png)
